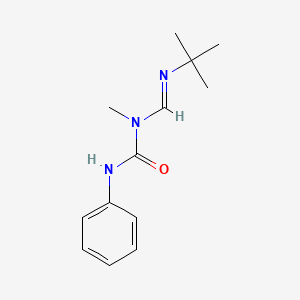![molecular formula C12H16F2O2S B12539421 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene CAS No. 847684-97-3](/img/structure/B12539421.png)
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a sulfanyl group attached to a diethoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where 1,2-difluorobenzene reacts with 2,2-diethoxyethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-dimethylbenzene
- 3-[(2,2-Diethoxyethyl)sulfanyl]-4-fluorobenzoic acid
- 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Uniqueness
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is unique due to the presence of both fluorine atoms and a sulfanyl group, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
847684-97-3 |
|---|---|
Fórmula molecular |
C12H16F2O2S |
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
4-(2,2-diethoxyethylsulfanyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C12H16F2O2S/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
Clave InChI |
JUWOARFOSJNXPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CSC1=CC(=C(C=C1)F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)




![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
